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molecular formula C7H8N2OS B043109 2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one CAS No. 113030-24-3

2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one

Cat. No. B043109
M. Wt: 168.22 g/mol
InChI Key: WIYDBHSVURZSJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06770761B2

Procedure details

8.8 g of 1,4-cyclohexanedione was dissolved with 40 mL of methanol. Solution was cooled to 10C and 4.2 mL of bromine was dropwise added at this temperature during 15 minutes. The temperature was kept at 10C for one hour and then allowed to rise to 20C. When bromine colour faded, 7.2 g of thiourea was added. The reaction mixture was then diluted with 20 mL of water and heated under reflux for 2 h. White precipitate was removed by filtration and filtrate was concentrated in vacuo and cooled. The crystals of product (6) were filtered off and washed with a cold water.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
10C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
10C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
20C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
7.2 g
Type
reactant
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1.CO.BrBr.[NH2:13][C:14]([NH2:16])=[S:15]>O>[NH2:16][C:14]1[S:15][C:2]2[CH2:3][C:4](=[O:7])[CH2:5][CH2:6][C:1]=2[N:13]=1

Inputs

Step One
Name
Quantity
8.8 g
Type
reactant
Smiles
C1(CCC(CC1)=O)=O
Name
Quantity
40 mL
Type
reactant
Smiles
CO
Step Two
Name
10C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4.2 mL
Type
reactant
Smiles
BrBr
Step Three
Name
10C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
20C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Six
Name
Quantity
7.2 g
Type
reactant
Smiles
NC(=S)N
Step Seven
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropwise added at this temperature during 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
White precipitate was removed by filtration and filtrate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The crystals of product (6) were filtered off
WASH
Type
WASH
Details
washed with a cold water

Outcomes

Product
Name
Type
Smiles
NC=1SC2=C(N1)CCC(C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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